molecular formula C17H24N2O3 B2626481 N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034473-74-8

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B2626481
CAS RN: 2034473-74-8
M. Wt: 304.39
InChI Key: RYTMNLZSKWFKEH-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)tetrahydro-2H-pyran-4-carboxamide, also known as compound 1, is a novel chemical compound that has gained interest in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)tetrahydro-2H-pyran-4-carboxamide has been involved in the synthesis of novel heterocyclic compounds. For instance, its derivatives, such as 1,2,4-oxadiazole heterocyclic compounds containing 2-H-pyranopyridine-2-one moiety, have been prepared, showing potential for better hypertensive activity (Kumar & Mashelker, 2007).

Antimicrobial Properties

Similarly, compounds like 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, synthesized through reactions involving N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)tetrahydro-2H-pyran-4-carboxamide or its analogs, have demonstrated significant antibacterial and antifungal activities, comparable or superior to standard drugs (Zhuravel et al., 2005).

Novel Reagent for Carboxamide Synthesis

Moreover, tetrakis(pyridin-2-yloxy)silane, a compound related to N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)tetrahydro-2H-pyran-4-carboxamide, has been effectively employed as a mild dehydrating reagent for forming various carboxamides, indicating its utility in chemical synthesis (Tozawa et al., 2005).

Pharmacological Applications

Anticancer Activity

Research has demonstrated that derivatives of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)tetrahydro-2H-pyran-4-carboxamide, such as 4,5,6,7-Tetrahydrothieno-pyridine (THTP) and its related compounds, exhibit a broad range of biological activities including anticancer activity. The structural modification and the fusion of different nuclei to THTP have been shown to enhance its pharmacological activities, indicating the potential of these derivatives in drug development (Rao et al., 2018).

Selective Inhibition of Kinase Superfamily

Derivatives like substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, related to the compound , have been identified as potent and selective Met kinase inhibitors. This highlights its potential therapeutic application in treating cancers through targeted kinase inhibition (Schroeder et al., 2009).

Molecular Docking and Biological Activities

Furthermore, various derivatives of this compound have shown promising results in molecular docking analyses, indicating their potential interaction with biological targets, such as enzymes, and demonstrating multiple biological activities, including antibacterial, anti-inflammatory, and antioxidant activities (Sribalan et al., 2016).

properties

IUPAC Name

N-(4-pyridin-2-yloxycyclohexyl)oxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c20-17(13-8-11-21-12-9-13)19-14-4-6-15(7-5-14)22-16-3-1-2-10-18-16/h1-3,10,13-15H,4-9,11-12H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTMNLZSKWFKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2CCOCC2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]oxane-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.